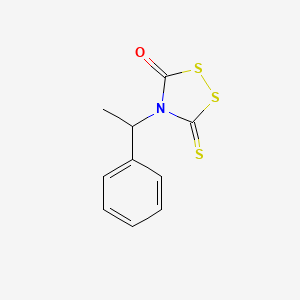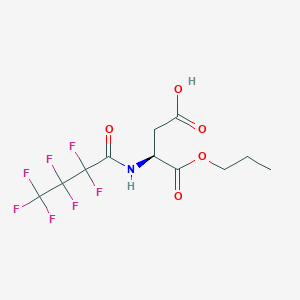![molecular formula C31H61NO2Sn2 B14380626 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine CAS No. 90073-94-2](/img/structure/B14380626.png)
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of two tributylstannyl groups attached to the 2 and 6 positions of a pyridine ring through oxygen linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine typically involves the reaction of 2,6-dihydroxymethylpyridine with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tributyltin chloride. The general reaction scheme is as follows:
Starting Materials: 2,6-dihydroxymethylpyridine and tributyltin chloride.
Reaction Conditions: Anhydrous solvent (e.g., toluene), base (e.g., triethylamine), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2,6-dihydroxymethylpyridine is dissolved in the anhydrous solvent, and the base is added to the solution. Tributyltin chloride is then added dropwise to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl groups to other functional groups.
Substitution: The tributylstannyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl groups can participate in transmetallation reactions, where the tin atoms are transferred to other metal centers. This property makes the compound useful in catalysis and as a building block in complex molecule synthesis.
類似化合物との比較
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.
Tributyltin chloride: A simpler organotin compound used in similar types of reactions.
Tributyltin acetate: Another organotin compound with different reactivity.
Uniqueness
2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine is unique due to the presence of two stannyl groups attached to the pyridine ring, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research.
特性
CAS番号 |
90073-94-2 |
|---|---|
分子式 |
C31H61NO2Sn2 |
分子量 |
717.2 g/mol |
IUPAC名 |
tributyl-[[6-(tributylstannyloxymethyl)pyridin-2-yl]methoxy]stannane |
InChI |
InChI=1S/C7H7NO2.6C4H9.2Sn/c9-4-6-2-1-3-7(5-10)8-6;6*1-3-4-2;;/h1-3H,4-5H2;6*1,3-4H2,2H3;;/q-2;;;;;;;2*+1 |
InChIキー |
CAGOKROQLJHFDR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OCC1=NC(=CC=C1)CO[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



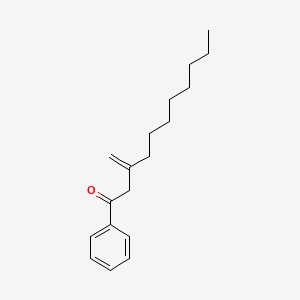
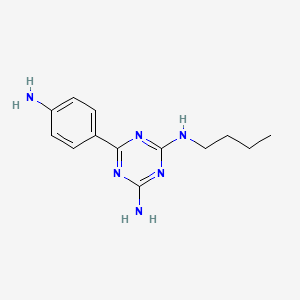
![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)
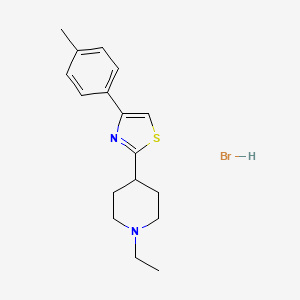
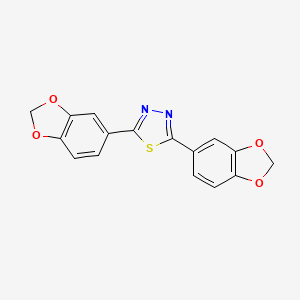

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
